Acetamide, N-(2-benzoyl-4-chlorophenyl)-2-bromo-N-(2-hydroxyethyl)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Acetamide, N-(2-benzoyl-4-chlorophenyl)-2-bromo-N-(2-hydroxyethyl)- is a complex organic compound with a unique structure that includes a benzoyl group, a chlorophenyl group, a bromo group, and a hydroxyethyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Acetamide, N-(2-benzoyl-4-chlorophenyl)-2-bromo-N-(2-hydroxyethyl)- typically involves multiple steps, starting with the preparation of the benzoyl-4-chlorophenyl precursor. This precursor is then subjected to bromination and subsequent reaction with hydroxyethylamine to form the final product. The reaction conditions often require controlled temperatures, specific solvents, and catalysts to ensure high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. These methods are designed to optimize reaction efficiency, minimize waste, and ensure consistent product quality. The use of advanced purification techniques, such as chromatography and crystallization, is also common in industrial settings.
Chemical Reactions Analysis
Types of Reactions
Acetamide, N-(2-benzoyl-4-chlorophenyl)-2-bromo-N-(2-hydroxyethyl)- can undergo various chemical reactions, including:
Oxidation: The hydroxyethyl group can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The bromo group can be reduced to form a corresponding hydrogenated compound.
Substitution: The bromo group can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Nucleophilic substitution reactions may involve reagents like sodium azide (NaN3) or thiourea.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyethyl group may yield acetic acid derivatives, while substitution of the bromo group can produce a wide range of substituted acetamides.
Scientific Research Applications
Acetamide, N-(2-benzoyl-4-chlorophenyl)-2-bromo-N-(2-hydroxyethyl)- has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate for various therapeutic applications.
Industry: Utilized in the development of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of Acetamide, N-(2-benzoyl-4-chlorophenyl)-2-bromo-N-(2-hydroxyethyl)- involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context.
Comparison with Similar Compounds
Similar Compounds
Acetamide, N-(2-benzoyl-4-chlorophenyl)-2-(ethyl(2-hydroxyethyl)amino)-N-methyl-: A related compound with similar structural features but different functional groups.
N-(2-benzoyl-4-chlorophenyl)-2-[bis(2-hydroxyethyl)amino]-N-methylacetamide: Another similar compound with variations in the hydroxyethyl and amino groups.
Uniqueness
Acetamide, N-(2-benzoyl-4-chlorophenyl)-2-bromo-N-(2-hydroxyethyl)- is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and industrial applications.
Properties
CAS No. |
61554-05-0 |
---|---|
Molecular Formula |
C17H15BrClNO3 |
Molecular Weight |
396.7 g/mol |
IUPAC Name |
N-(2-benzoyl-4-chlorophenyl)-2-bromo-N-(2-hydroxyethyl)acetamide |
InChI |
InChI=1S/C17H15BrClNO3/c18-11-16(22)20(8-9-21)15-7-6-13(19)10-14(15)17(23)12-4-2-1-3-5-12/h1-7,10,21H,8-9,11H2 |
InChI Key |
IAEHUBLDZYDGOM-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C(=O)C2=C(C=CC(=C2)Cl)N(CCO)C(=O)CBr |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.